![molecular formula C17H12F6N2 B14503261 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile CAS No. 64518-40-7](/img/structure/B14503261.png)
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile is an organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile typically involves the reaction of 3-(trifluoromethyl)aniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a pressure of 2 MPa .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the preparation of arylaminothiocarbonylpyridinium salts and other derivatives.
3,5-Bis(trifluoromethyl)aniline: Employed as a monodentate transient directing group in palladium-catalyzed reactions.
Uniqueness
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile is unique due to its combination of trifluoromethyl groups and a nitrile group, which confer distinct chemical reactivity and biological activity. The presence of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
64518-40-7 |
|---|---|
Molekularformel |
C17H12F6N2 |
Molekulargewicht |
358.28 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H12F6N2/c18-16(19,20)12-4-1-6-14(10-12)25(9-3-8-24)15-7-2-5-13(11-15)17(21,22)23/h1-2,4-7,10-11H,3,9H2 |
InChI-Schlüssel |
KZWIBHYSKWUEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N(CCC#N)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


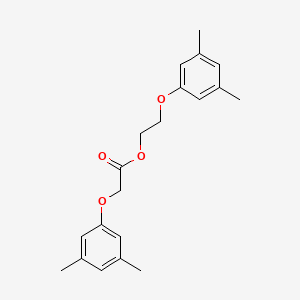
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
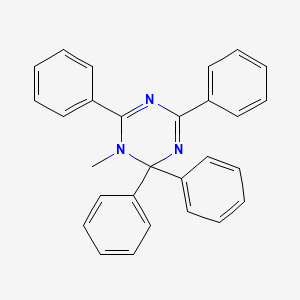
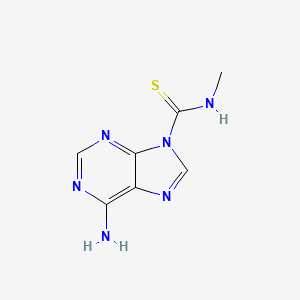
silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
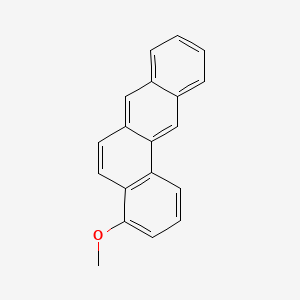
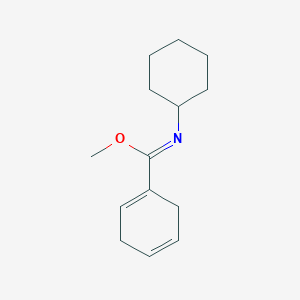
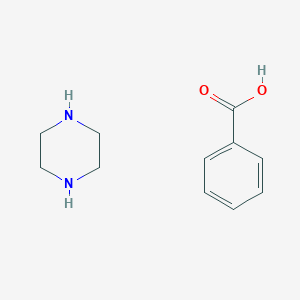
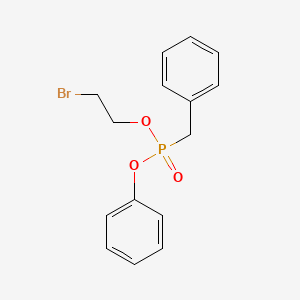
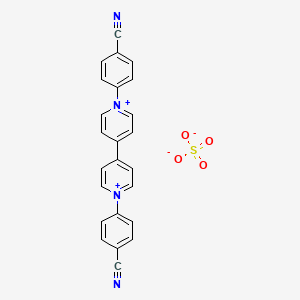
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
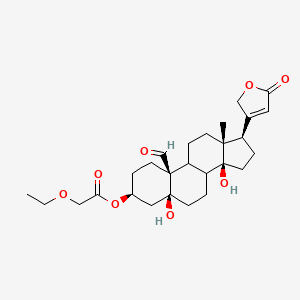
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
